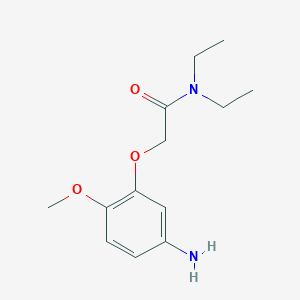
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
: 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide is a complex organic molecule that incorporates a diverse array of functional groups
準備方法
: Synthetic routes for this compound are typically multi-step processes. One common method begins with the synthesis of the pyrimidine core, followed by subsequent modifications to introduce the cyclohexyl and pyridinyl groups. Reagents such as diethyl malonate, urea, and appropriate cyclohexyl and pyridinyl derivatives are frequently used. Industrial production would likely involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact.
化学反応の分析
: This compound can undergo various types of chemical reactions:
Oxidation and Reduction
: It may be oxidized or reduced under specific conditions, although the presence of sensitive functional groups like the pyrimidine ring requires controlled reaction environments.
Substitution Reactions
: Nucleophilic or electrophilic substitution reactions are possible, particularly on the pyridinyl and cyclohexyl groups. Common reagents for these reactions include halides and strong bases.
Hydrolysis
: The amide bond is susceptible to hydrolysis under acidic or basic conditions, breaking down into constituent parts.
科学的研究の応用
: 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide finds applications in various research areas:
Chemistry
: Used as a building block for the synthesis of more complex molecules.
Biology
: Studied for its interaction with biological macromolecules, potentially as a ligand or inhibitor in enzyme studies.
Medicine
: Investigated for potential therapeutic applications due to its ability to interact with biological targets, possibly in drug design and development.
Industry
: May be used in materials science, possibly in the creation of specialized polymers or other advanced materials.
作用機序
: The exact mechanism by which this compound exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. This binding often involves hydrogen bonds, hydrophobic interactions, and van der Waals forces, influencing molecular pathways and biological outcomes.
類似化合物との比較
: Compared to other pyrimidine derivatives, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide stands out due to its combined structure that includes a pyridinyl group. This structural uniqueness potentially offers different biological activities and chemical reactivity compared to simpler analogs, such as 5-fluorouracil or thymidine analogs. The addition of the cyclohexyl group may influence its hydrophobic properties and binding affinities, making it a versatile candidate for further research.
This compound’s potential across diverse scientific fields makes it a fascinating subject for ongoing study and application. Hope you found that helpful!
特性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-(4-pyridin-2-yloxycyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c23-15(8-11-22-12-9-16(24)21-18(22)25)20-13-4-6-14(7-5-13)26-17-3-1-2-10-19-17/h1-3,9-10,12-14H,4-8,11H2,(H,20,23)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFDHSVENWQVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCN2C=CC(=O)NC2=O)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2773965.png)




![2-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B2773975.png)
![3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2773976.png)


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide](/img/structure/B2773979.png)
![1'-(4-chlorobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2773981.png)


![4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B2773986.png)
